N-benzoyl-2-methylalanine
Description
Definition and Chemical Identity
N-benzoyl-2-methylalanine is an amino acid derivative. Structurally, it is the N-benzoyl derivative of the non-proteinogenic amino acid 2-aminoisobutyric acid (α-aminoisobutyric acid or 2-methylalanine). The benzoyl group is attached to the nitrogen atom of the 2-methylalanine backbone. Its chemical formula is C11H13NO3. indiamart.com The compound is achiral due to the presence of two methyl groups on the alpha-carbon.
Historical Background and Discovery
Structure
2D Structure
Properties
IUPAC Name |
2-benzamido-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-11(2,10(14)15)12-9(13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAMLHJXUICVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292729 | |
| Record name | N-benzoyl-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57224-51-8 | |
| Record name | N-Benzoyl-2-methylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57224-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 85157 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057224518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57224-51-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-benzoyl-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(phenylformamido)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic Characterization and Structural Elucidation of N Benzoyl 2 Methylalanine
Asymmetric Synthesis
While N-benzoyl-2-methylalanine is itself achiral, its derivatives have been instrumental in foundational research on the origins of homochirality. In a notable series of experiments related to the Soai reaction, isotopically chiral versions of this compound were used as chiral inducers oup.com. By synthesizing the compound with one methyl group containing deuterium atoms (e.g., -CDH₂ or -CD₂H) and the other remaining as a standard methyl group (-CH₃), a minute level of chirality is introduced due to the isotopic difference oup.com.
Remarkably, this extremely subtle chirality was sufficient to trigger and control the stereochemical outcome of the Soai autocatalytic reaction acs.orgrsc.org. This reaction is known for its ability to amplify a very small initial enantiomeric excess into a product with very high optical purity acs.orgtus.ac.jp. These findings demonstrate that even the small chiral influence originating from isotopic substitution can be significantly amplified, providing a potential model for how a slight chiral imbalance could have emerged in a prebiotic world acs.orgresearchgate.net.
Catalysis
This compound has served as a key substrate in the study of copper-catalyzed C-H bond functionalization. Specifically, it is used in directing-group-assisted ortho-hydroxylation of the benzoyl ring. In this reaction, the amide and carboxylate functionalities of the molecule act as directing groups, coordinating to a copper catalyst and positioning it to selectively activate a C-H bond at the ortho-position of the aromatic ring.
In the presence of a copper(II) catalyst and an oxidant like trimethylamine (B31210) N-oxide (TMAO), this compound undergoes quantitative ortho-hydroxylation mdpi.com. This transformation is a significant example of copper-mediated C(sp²)-H activation mdpi.com. Mechanistic studies and DFT calculations suggest that the reaction may proceed through a highly reactive copper(II)-oxyl intermediate hit2lead.com. This area of research is vital for developing new methods to create complex molecules by functionalizing otherwise inert C-H bonds.
Chiral Resolving Agent
This compound is an achiral molecule and, therefore, cannot be used as a chiral resolving agent. The practice of optical resolution requires a resolving agent that is itself enantiomerically pure google.com. The achiral nature of this compound stems from its constituent amino acid, 2-methylalanine (2-aminoisobutyric acid, Aib) wikipedia.org. The alpha-carbon of 2-methylalanine is bonded to two identical methyl groups, which means it does not have a stereocenter and cannot exist as enantiomers publish.csiro.auwikipedia.org.
Further supporting this, a study investigating the properties of mixed micelles used N-dodecanoyl-L-alanine as a chiral surfactant and explicitly used N-dodecanoyl-2-methylalanine as a comparative achiral surfactant chemrxiv.orgchemrxiv.orgchemrxiv.org. This highlights that acylated derivatives of 2-methylalanine are recognized as achiral structures in the context of stereochemistry.
Reaction Mechanisms and Reactivity Studies of N Benzoyl 2 Methylalanine
Use as a Chiral Derivatizing Agent and Building Block
While N-benzoyl-2-methylalanine itself is achiral, its parent amino acid, 2-methylalanine, is a non-proteinogenic amino acid that is often incorporated into peptides to induce specific conformational constraints. The N-benzoyl derivative can be used in the synthesis of more complex molecules where the gem-dimethyl group provides steric bulk and influences the molecular shape. researchgate.net Its derivatives are utilized as chiral building blocks in the synthesis of other complex organic molecules. researchgate.netapexchemicals.co.th For instance, it has been used as a ligand in studies of stereoselective hydroxylation reactions catalyzed by copper(II) complexes. researchgate.net
Role in Peptide Synthesis
The N-benzoyl protecting group is a common feature in peptide chemistry. Although the benzoyl group is not as readily cleaved as other N-protecting groups like Boc or Fmoc, N-benzoylated amino acids are studied in the context of peptide and peptidomimetic synthesis. asianpubs.org The unique conformational properties of the 2-methylalanine residue make this compound a subject of interest in designing synthetic peptides with stable secondary structures, such as helices and turns.
Computational Chemistry and Theoretical Studies of N Benzoyl 2 Methylalanine
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a primary tool for investigating the properties of medium-sized organic molecules like N-benzoyl-2-methylalanine. Methods such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are frequently used. tandfonline.comfrontiersin.org When paired with appropriate basis sets like the Pople-style 6-311++G(d,p), these models provide a reliable balance between accuracy and computational cost for predicting molecular geometries, vibrational frequencies, and electronic properties. tandfonline.comresearchgate.netresearchgate.net
Geometry optimization is a fundamental computational step that seeks to find the minimum energy conformation of a molecule on its potential energy surface. mdpi.com For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The resulting optimized structure corresponds to the most stable arrangement of the molecule in the gas phase.
The structure of this compound is characterized by a planar benzoyl group attached to a chiral α-carbon, which is also part of an alanine moiety. The presence of the amide linkage, the carboxylic acid group, and the aromatic ring leads to a complex conformational landscape. DFT calculations can accurately predict key structural parameters, which are essential for understanding the molecule's steric and electronic properties.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| C=O (Amide) | 1.245 | |
| C-N (Amide) | 1.360 | |
| N-H (Amide) | 1.012 | |
| C=O (Carboxyl) | 1.215 | |
| C-O (Carboxyl) | 1.358 | |
| Cα-C (Carboxyl) | 1.535 | |
| Cα-N | 1.468 | |
| C-C (Aromatic Mean) | 1.395 | |
| **Bond Angles (°) ** | ||
| C-N-Cα | 121.5 | |
| O=C-N | 122.8 | |
| N-Cα-C (Carboxyl) | 110.2 | |
| O=C-O-H | 106.5 | |
| Dihedral Angles (°) | ||
| Cα-N-C(O)-C(Aryl) | 178.5 (trans) | |
| N-Cα-C(O)-O | -65.0 |
Following geometry optimization, a vibrational frequency calculation is typically performed. This analysis serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. tandfonline.comsemanticscholar.org The calculated frequencies correspond to the normal modes of vibration, which include bond stretching, bending, and torsional motions.
By comparing the computed vibrational spectrum with experimental FT-IR and FT-Raman data, a detailed assignment of the observed spectral bands can be made. researchgate.net This correlation helps validate the computational model and provides a definitive interpretation of the spectroscopic features of this compound.
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
| 3450 | ν(O-H) | Carboxylic acid O-H stretch |
| 3380 | ν(N-H) | Amide N-H stretch |
| 3075 | ν(C-H) | Aromatic C-H stretch |
| 2980 | ν(C-H) | Methyl C-H asymmetric stretch |
| 1735 | ν(C=O) | Carboxylic acid C=O stretch |
| 1660 | ν(C=O) | Amide I band (C=O stretch) |
| 1585 | ν(C=C) | Aromatic ring C=C stretch |
| 1530 | δ(N-H) | Amide II band (N-H bend) |
| 1250 | τ(N-H) | Amide III band |
Note: These vibrational frequencies are illustrative, based on characteristic values for N-acyl amino acids and related benzoyl compounds from computational studies. tandfonline.comresearchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity. libretexts.orgscirp.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical for understanding the electronic behavior of this compound. numberanalytics.com
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. tandfonline.com A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that a molecule is more reactive and polarizable. wuxiapptec.com
For this compound, the HOMO is typically localized on the electron-rich benzoyl group, particularly the phenyl ring. The LUMO is often centered on the π* orbitals of the carbonyl groups and the aromatic ring, which act as electron-accepting sites.
| Parameter | Description | Energy (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.85 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.20 |
| ΔE (Gap) | HOMO-LUMO Energy Gap | 5.65 |
Note: These energy values are representative examples based on DFT calculations for structurally related aromatic amides. The exact values can vary with the computational method and basis set used. tandfonline.comresearchgate.net
The spatial distribution of the frontier orbitals dictates how this compound interacts with other chemical species. The HOMO's location on the phenyl ring indicates that this is the primary site for electrophilic attack. In contrast, the LUMO's distribution over the carbonyls and the ring suggests these areas are susceptible to nucleophilic attack.
This FMO framework is particularly useful for understanding its function as a ligand in coordination chemistry. researchgate.net In its interaction with a metal ion like copper(II), the molecule acts as a Lewis base, donating electron density from its filled orbitals (such as the lone pairs on the carboxylate oxygen and amide nitrogen, as well as the HOMO) to the empty orbitals of the metal center. This orbital interaction is fundamental to the formation of the coordination complex and its subsequent reactivity, including the stereoselective ortho-hydroxylation of the benzoate ring. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) units that correspond to a classical Lewis structure. uni-muenchen.dewikipedia.org This method allows for a quantitative analysis of delocalization effects and hyperconjugative interactions that contribute to molecular stability. nih.gov
The analysis involves a second-order perturbation theory approach to evaluate the energetic significance of "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. wisc.edu The stabilization energy, E(2), associated with an interaction from a donor NBO (i) to an acceptor NBO (j) is proportional to the orbital overlap and inversely proportional to the energy difference between them.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O) of C=O (Amide) | π* (C-N) | 35.8 | Resonance stabilization |
| LP (N) | π* (C=O, Amide) | 48.2 | Amide resonance |
| LP (N) | π* (C-C, Phenyl) | 5.5 | Amide-ring conjugation |
| π (C=C, Phenyl) | π* (C=O, Amide) | 15.1 | Ring-carbonyl conjugation |
| LP (O) of C=O (Carboxyl) | π* (C-O) | 28.9 | Carboxylate resonance |
Note: The NBO results shown are illustrative examples of key intramolecular interactions expected in this compound, based on general principles and findings for similar molecules. tandfonline.comresearchgate.net The E(2) value quantifies the stabilization energy from electron delocalization.
Charge Transfer and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is a key computational method used to investigate charge transfer and hyperconjugative interactions within a molecule. nih.gov These interactions involve the delocalization of electron density from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis orbital, which stabilizes the molecule. tandfonline.com For this compound, significant intramolecular hyperconjugative interactions are observed, primarily involving the delocalization of lone pair (LP) electrons and electrons from bonding orbitals (π or σ) into antibonding orbitals (π* or σ*).
| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |
| π(C5-C6) | π(C3-C4) | 21.5 |
| π(C3-C4) | π(C1-C2) | 19.8 |
| LP(O1) | π(C8-N1) | 28.7 |
| LP(N1) | π(C8-O1) | 45.3 |
| σ(C1-C8) | σ*(C8-N1) | 5.2 |
Note: The data in this table is illustrative and based on typical values found in similar benzoyl derivatives. Actual values for this compound would require specific DFT calculations.
Intramolecular Rehybridization and Electron Delocalization
The hyperconjugative interactions described above lead to intramolecular rehybridization and significant electron delocalization. researchgate.net Electron delocalization refers to the distribution of electrons over several atoms in a molecule, which is a stabilizing phenomenon. cccss.edu.pk In this compound, the π-electron cloud is not confined to the phenyl ring but extends over the benzoyl group's carbonyl and the amide linkage.
NBO analysis reveals how the electron density is transferred from donor to acceptor orbitals, polarizing the molecule and affecting its chemical properties. semanticscholar.org This movement of the π-electron cloud from the phenyl ring (donor) to the carbonyl group (acceptor) is a primary example of such delocalization. This process strengthens the delocalization of π-electrons, leading to a more stabilized molecular system. semanticscholar.org The resonance within the amide group (O=C-N) is a classic example where electron density from the nitrogen lone pair delocalizes to the C=O bond, giving the C-N bond partial double-bond character and affecting the molecule's geometry and rotational barriers.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different values of electrostatic potential on the molecular surface using a color scale.
In the MEP surface of this compound, distinct regions of positive, negative, and neutral potential are observed:
Negative Regions (Red/Yellow): These areas are characterized by an excess of electron density and are susceptible to electrophilic attack. The most negative potential is typically located around the carbonyl oxygen atom (C=O) and the carboxylic acid oxygen atoms due to the high electronegativity of oxygen and the presence of lone pairs. researchgate.net These sites are the most likely to interact with positive charges or electrophiles.
Positive Regions (Blue): These regions are electron-deficient and represent sites for potential nucleophilic attack. The most positive potential is generally found around the acidic proton of the carboxylic acid group (-COOH) and the amide hydrogen (N-H), making them the primary sites for interactions with nucleophiles or for hydrogen bonding. mdpi.com
Neutral Regions (Green): These areas, typically found over the carbon backbone and the phenyl ring's C-H bonds, have a near-zero potential and are less likely to be involved in strong electrostatic interactions.
This analysis provides a clear picture of the molecule's charge distribution, highlighting the electron-rich carbonyl and carboxyl groups and the electron-poor acidic and amide protons as key sites for intermolecular interactions. ias.ac.in
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. whiterose.ac.uk For this compound, the key rotatable bonds are those connecting the phenyl ring to the carbonyl group and the amide bond linking the benzoyl and methylalanine moieties.
Thermodynamic Property Calculations
Computational methods, particularly Density Functional Theory (DFT), can be used to calculate the thermodynamic properties of this compound. researchgate.net These calculations provide valuable data on the molecule's stability and energy at standard conditions. Key thermodynamic parameters include the standard enthalpy of formation, entropy, and heat capacity. nih.govresearchgate.net These properties are calculated based on the vibrational frequencies obtained from the optimized molecular geometry. The relationship between these properties and temperature can also be determined, providing a comprehensive thermodynamic profile of the compound. researchgate.netchemeo.com
| Thermodynamic Property | Calculated Value | Units |
| Standard Enthalpy of Formation (ΔH°f) | -125.5 | kcal/mol |
| Standard Entropy (S°) | 110.2 | cal/mol·K |
| Heat Capacity at Constant Volume (Cv) | 55.8 | cal/mol·K |
| Dipole Moment (μ) | 3.5 | Debye |
Note: The data in this table is illustrative and represents typical values obtained for similar organic molecules through computational methods like DFT. Precise values require specific, high-level calculations.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For N-benzoyl-2-methylalanine and related N-acyl amino acids, research is shifting away from traditional methods that often require harsh reagents and organic solvents.
Recent efforts have focused on "green" protocols. One such approach involves the benzoylation of amines in a neat (solvent-free) phase, which significantly reduces waste. scispace.comresearchgate.net This method, which can be performed by simply mixing the amine and benzoyl chloride, is rapid and affords high yields of the N-substituted amide product. scispace.comresearchgate.net Another sustainable strategy utilizes ultrasound irradiation to promote the N-benzoylation of amines at room temperature without the need for solvents or catalysts. tsijournals.com This technique is not only energy-efficient but also provides high purity products in quantitative yields within minutes. tsijournals.com
Furthermore, the use of biocatalysts, such as aminoacylases, is a promising avenue for the synthesis of N-acyl-L-amino acids. uni-duesseldorf.de Biocatalytic methods offer high selectivity and operate under mild conditions, aligning with the principles of green chemistry. uni-duesseldorf.denih.gov The inherent biodegradability of N-acyl-L-amino acids produced through these enzymatic routes further enhances their environmental credentials. uni-duesseldorf.de Research is also exploring the direct N-methylation of amines using CO2 and H2 with non-noble-metal catalysts, presenting another pathway for sustainable amine functionalization. acs.org
Future work in this area will likely focus on refining these green methodologies, expanding their substrate scope, and improving their scalability for industrial applications. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is also a key area of interest. For instance, methods for the in situ generation of acylating agents from carboxylic acids and subsequent acylation are being explored to streamline the synthesis of N-acyl amino acids. acs.orgscielo.br
Exploration of New Catalytic Applications
This compound and its derivatives are being investigated for their potential roles in catalysis. The structural features of these molecules, particularly the presence of both a carboxyl group and an amide bond, make them interesting candidates as ligands for metal-catalyzed reactions or as organocatalysts themselves.
One area of exploration is their use in asymmetric catalysis, where the chiral nature of the amino acid backbone can be exploited to induce stereoselectivity. For example, N-acyl amino acid derivatives have been used as directing groups in palladium-catalyzed C-H activation reactions. While a specific application for this compound in this context is not yet widely reported, the principle has been demonstrated with other N-acyl amino acids, suggesting a potential avenue for future research.
Furthermore, the interaction of this compound with metal ions, such as copper(II), has been shown to facilitate specific chemical transformations. researchgate.net For instance, in the presence of copper(II), this compound undergoes stereoselective ortho-hydroxylation. researchgate.net This suggests that the this compound-copper complex itself acts as a catalyst or a precursor to a catalytic species for this specific oxidation reaction. The development of ruthenium complexes for the hydrogenation of amides also points to the broader potential of metal complexes with related structures in catalysis. arabjchem.org
The exploration of N-acyl amino acids as organocatalysts is another burgeoning field. The ability of the amide and carboxyl groups to participate in hydrogen bonding and other non-covalent interactions could be harnessed to catalyze a variety of organic reactions. Future research will likely focus on designing and synthesizing novel N-acyl amino acid derivatives with tailored catalytic activities for a range of chemical transformations, including C-C bond formation and asymmetric reductions. scirp.org
Advanced Mechanistic Investigations using In-situ Spectroscopy and Time-Resolved Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient catalytic systems. The application of advanced analytical techniques is providing unprecedented insights into the transient intermediates and reaction pathways involved in the synthesis and reactions of this compound.
In-situ spectroscopy, which allows for the monitoring of reactions as they occur in real-time, is a powerful tool in this regard. Techniques such as in-situ NMR and IR spectroscopy can be used to identify and characterize reactive intermediates that are too short-lived to be isolated and studied by conventional methods. For example, in-situ studies can help elucidate the formation of mixed anhydrides or other activated species during the acylation process. acs.org The generation of N-acyliminium ions as reactive intermediates in amidoalkylation reactions has been studied, often generated in situ from their precursors. researchgate.net
Time-resolved techniques, such as stopped-flow kinetics and laser flash photolysis, can provide quantitative data on reaction rates and the lifetimes of transient species. These methods are particularly valuable for studying fast reactions, such as those involved in many catalytic cycles. For instance, mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis have utilized such techniques to understand the role of catalysts and inhibitors. oup.com
By combining these experimental approaches, researchers can build a comprehensive picture of the reaction mechanism. For example, in the copper(II)-assisted ortho-hydroxylation of this compound, product analysis as a function of reaction time, coupled with structural studies of the copper complex, has supported the proposed mechanism involving a reactive copper-oxo or copper-hydroxo intermediate. researchgate.net Future research will likely see the increased application of these advanced spectroscopic and time-resolved methods to unravel the complex mechanistic details of reactions involving this compound and related compounds.
Integration of Computational and Experimental Approaches for Predictive Design
The synergy between computational modeling and experimental work is revolutionizing chemical research. nih.govelifesciences.org For this compound, this integrated approach holds immense promise for the predictive design of new derivatives with desired properties and for optimizing reaction conditions.
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be used to model the structure, reactivity, and spectroscopic properties of molecules. biorxiv.org For instance, DFT calculations can predict the most stable conformations of this compound and its oligomers, providing insights into their three-dimensional shapes. rsc.org This information is crucial for understanding their biological activity and for designing new molecules with specific conformational constraints.
Molecular docking simulations can predict how this compound and its analogs might bind to biological targets, such as enzymes or receptors. nih.gov This can guide the synthesis of new compounds with enhanced biological activity. For example, docking studies have been used to design N-benzoyl amino acid derivatives as inhibitors of DNA methyltransferases. nih.gov
Machine learning and artificial intelligence are also emerging as powerful tools for predicting the outcomes of chemical reactions and for designing new catalysts. biorxiv.org By training algorithms on large datasets of experimental results, it is possible to develop models that can predict the yield, selectivity, and optimal conditions for a given reaction.
The integration of these computational tools with experimental validation allows for a more rational and efficient approach to research. Computational predictions can guide experimental efforts, reducing the need for extensive trial-and-error screening. Conversely, experimental results can be used to refine and validate computational models, leading to more accurate predictions. This iterative cycle of prediction and experimentation is accelerating the pace of discovery in the field of N-acyl amino acid chemistry.
Design of Conformationally Constrained this compound Oligomers for Biomolecular Applications
The ability to control the three-dimensional structure of molecules is a central theme in modern chemistry and biology. This compound, as an α,α-disubstituted amino acid, can be used as a building block to create conformationally constrained oligomers with well-defined shapes. nih.gov These oligomers, often referred to as foldamers, mimic the secondary structures of proteins and have a wide range of potential biomolecular applications.
The presence of two substituents on the α-carbon atom of 2-methylalanine restricts the conformational freedom of the peptide backbone. nih.gov When incorporated into a peptide chain, these residues induce specific turns and helical structures. By carefully designing the sequence of this compound and other amino acid residues, it is possible to create oligomers with predictable and stable three-dimensional structures. researchgate.net
These conformationally constrained oligomers are being explored for a variety of applications, including:
Protein Mimetics: They can be designed to mimic the binding surfaces of proteins, allowing them to interfere with protein-protein interactions that are involved in disease processes.
Drug Delivery: Their well-defined structures and chemical stability make them attractive scaffolds for the development of drug delivery systems.
Biomaterials: They can self-assemble into higher-order structures, such as nanotubes and hydrogels, which have potential applications in tissue engineering and regenerative medicine.
The design of these oligomers often involves a combination of computational modeling and experimental characterization. rsc.org Spectroscopic techniques, such as circular dichroism and NMR, are used to determine the solution-state structures of the oligomers, while X-ray crystallography can provide detailed information about their solid-state conformations. acs.org
Future research in this area will focus on expanding the repertoire of building blocks beyond this compound to include other N-acyl and α,α-disubstituted amino acids. rsc.org This will allow for the creation of a wider range of folded structures with diverse functionalities. The development of new methods for synthesizing these oligomers with high purity and in large quantities will also be a key priority.
Q & A
Q. What are the standard methods for synthesizing N-benzoyl-2-methylalanine, and how can reaction conditions be optimized?
this compound is typically synthesized via acylation of 2-methylalanine using benzoyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization involves adjusting stoichiometry, temperature (20–40°C), and reaction time (4–24 hours) to maximize yield and purity. Post-reaction purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is critical . Monitoring by thin-layer chromatography (TLC) or HPLC ensures reaction completion.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm benzoyl group integration (e.g., aromatic protons at δ 7.4–7.8 ppm) and methylalanine backbone signals .
- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) validate the benzoylation .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Document precise molar ratios, solvent purity, and reaction conditions (e.g., inert atmosphere for moisture-sensitive steps). Include detailed chromatographic gradients and values in TLC analyses. Cross-validate results with independent replicates and share raw data (e.g., NMR spectra, HPLC traces) in supplementary materials .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for this compound derivatives be resolved?
Q. What strategies are effective in analyzing the stereochemical stability of this compound under varying pH conditions?
Perform chiral HPLC or capillary electrophoresis to monitor enantiomeric excess over time. Use dynamic NMR to detect epimerization rates at different pH levels (e.g., acidic vs. alkaline buffers). Stability studies at 25°C and 40°C can reveal activation energy barriers via Arrhenius plots .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?
Systematically modify substituents on the benzoyl group (e.g., electron-withdrawing/-donating groups) or the methylalanine side chain. Assess biological activity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett constants, LogP). Multivariate analysis (PCA or PLS regression) identifies critical pharmacophoric features .
Q. What methodologies address low yields in coupling reactions involving this compound?
Low yields often stem from steric hindrance or poor nucleophilicity. Optimize using coupling agents like HATU or DCC with DMAP catalysis. Microwave-assisted synthesis (80–100°C, 30–60 min) or solvent screening (DMF vs. DCM) improves efficiency. Monitor by LC-MS for intermediate trapping .
Data Analysis and Validation
Q. How should researchers validate purity and identity of this compound in multi-step syntheses?
Combine orthogonal methods:
- HPLC-DAD/ELSD : Purity >98% with baseline separation.
- Elemental analysis : Match calculated vs. experimental C/H/N ratios (±0.4%).
- Melting point consistency : Compare with literature values (±2°C range) .
Q. What statistical approaches are suitable for analyzing bioactivity data from this compound analogs?
Use dose-response curves (IC/EC) with nonlinear regression (GraphPad Prism). Apply ANOVA for group comparisons and Tukey’s post hoc test. For high-throughput data, machine learning (random forest or SVM) identifies key structural descriptors .
Advanced Instrumentation and Techniques
Q. How can cryo-EM or XFEL be applied to study this compound-protein interactions?
Cryo-EM resolves large protein complexes bound to the compound at near-atomic resolution (2–3 Å). X-ray free-electron lasers (XFEL) enable time-resolved studies of binding kinetics. Docking simulations (AutoDock Vina) guide target selection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
